molecular formula C18H17Cl2N3O2 B3036904 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine CAS No. 400085-57-6

1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine

Cat. No. B3036904
CAS RN: 400085-57-6
M. Wt: 378.2 g/mol
InChI Key: QNPJDHYFSHLRHX-UHFFFAOYSA-N
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Description

1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine, also known as DMPEA, is a novel pyrazolamine compound with a wide range of applications in scientific research. It is a synthetically produced compound with a unique structure that has been studied for its potential therapeutic applications. DMPEA has been shown to have various biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine is not yet fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters, such as glutamate and GABA, which are involved in controlling neuronal excitability. Additionally, this compound has been shown to act as an antioxidant, which may help to protect against oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity and reduce inflammation in the brain. It has also been shown to protect against oxidative stress, which can lead to cell death. Additionally, this compound has been studied for its potential to protect against neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine in scientific research include its ability to modulate neurotransmitter activity, its antioxidant properties, and its potential to protect against neurodegenerative diseases. However, there are some limitations to using this compound in laboratory experiments. For example, it is not yet known if this compound is safe for human consumption, and further research is needed to determine its safety and efficacy. Additionally, due to its structure, this compound is not water soluble and must be dissolved in an organic solvent before use.

Future Directions

Future research on 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine should focus on its potential therapeutic applications, including its potential to protect against neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research should be conducted to determine the safety and efficacy of this compound for human consumption. Additionally, further studies should be conducted to determine the exact mechanism of action of this compound and to identify potential drug interactions. Finally, research should be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications, including anticonvulsant, anti-inflammatory, and neuroprotective properties. In animal studies, this compound has been shown to reduce seizure activity and reduce inflammation in the brain. It has also been shown to protect against oxidative stress, which can lead to cell death. Additionally, this compound has been studied for its potential to protect against neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-24-7-8-25-17-10-16(14(19)9-15(17)20)23-18(21)13(11-22-23)12-5-3-2-4-6-12/h2-6,9-11H,7-8,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPJDHYFSHLRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N2C(=C(C=N2)C3=CC=CC=C3)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155391
Record name 1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400085-57-6
Record name 1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400085-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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